molecular formula C14H10N4 B11875272 9H-Purine, 6-ethynyl-9-(phenylmethyl)- CAS No. 333780-81-7

9H-Purine, 6-ethynyl-9-(phenylmethyl)-

Cat. No.: B11875272
CAS No.: 333780-81-7
M. Wt: 234.26 g/mol
InChI Key: UOUGBFXBGDIWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purine, 6-ethynyl-9-(phenylmethyl)- is a chemical compound with the molecular formula C14H10N4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. The compound is characterized by the presence of an ethynyl group at the 6-position and a phenylmethyl group at the 9-position of the purine ring.

Preparation Methods

The synthesis of 9H-Purine, 6-ethynyl-9-(phenylmethyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

9H-Purine, 6-ethynyl-9-(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Purine, 6-ethynyl-9-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Purine, 6-ethynyl-9-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to the suppression of cell proliferation . The pathways involved in its action include the inhibition of key enzymes and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

9H-Purine, 6-ethynyl-9-(phenylmethyl)- can be compared with other purine derivatives, such as:

The uniqueness of 9H-Purine, 6-ethynyl-9-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

333780-81-7

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

9-benzyl-6-ethynylpurine

InChI

InChI=1S/C14H10N4/c1-2-12-13-14(16-9-15-12)18(10-17-13)8-11-6-4-3-5-7-11/h1,3-7,9-10H,8H2

InChI Key

UOUGBFXBGDIWDY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.